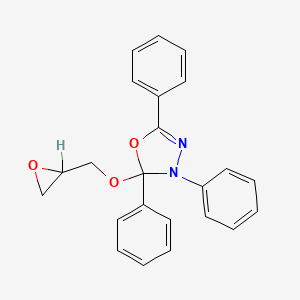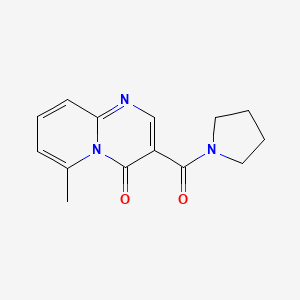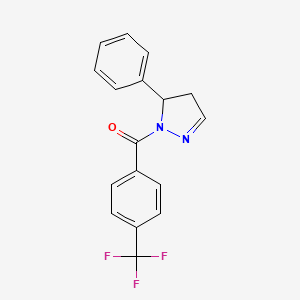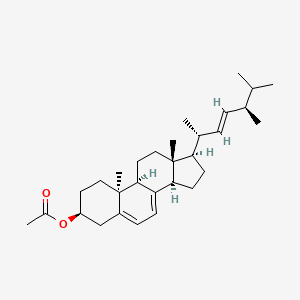
Pyrocalciferol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrocalciferol acetate is a derivative of pyrocalciferol, a compound related to vitamin D. Pyrocalciferol itself is an isomer of ergosterol, differing in the steric configuration at certain carbon atoms. This compound is synthesized by acetylating pyrocalciferol, resulting in a compound with the molecular formula C30H46O2 and a molecular weight of 438.69 . This compound is of interest due to its structural similarity to other biologically active steroids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrocalciferol acetate typically involves the acetylation of pyrocalciferol. Pyrocalciferol can be obtained through the over-radiation of provitamin D, leading to the formation of pyrocalciferol and isopyrocalciferol . The acetylation process involves reacting pyrocalciferol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Pyrocalciferol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert this compound back to its alcohol form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Regeneration of pyrocalciferol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Pyrocalciferol acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to vitamin D analogs.
Industry: Used in the formulation of supplements and pharmaceuticals due to its structural similarity to vitamin D.
作用机制
The mechanism of action of pyrocalciferol acetate involves its interaction with vitamin D receptors in the body. Upon binding to these receptors, it can modulate the expression of genes involved in calcium and phosphorus metabolism. This interaction is crucial for maintaining bone health and regulating immune responses .
相似化合物的比较
Ergosterol: A precursor to vitamin D2, structurally similar to pyrocalciferol.
Cholecalciferol (Vitamin D3): Another vitamin D analog with similar biological activity.
Calcitriol: The active form of vitamin D3, with potent effects on calcium metabolism.
Uniqueness: Pyrocalciferol acetate is unique due to its specific steric configuration and the presence of the acetate group, which can influence its biological activity and stability compared to other vitamin D analogs.
属性
CAS 编号 |
1108-03-8 |
|---|---|
分子式 |
C30H46O2 |
分子量 |
438.7 g/mol |
IUPAC 名称 |
[(3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29+,30+/m0/s1 |
InChI 键 |
NGEVNHYPVVOXPB-BZNHKEIQSA-N |
手性 SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)OC(=O)C)C)C |
规范 SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



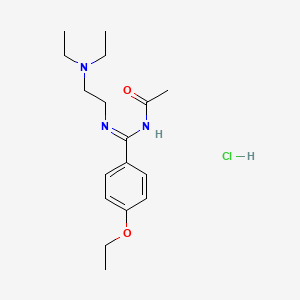
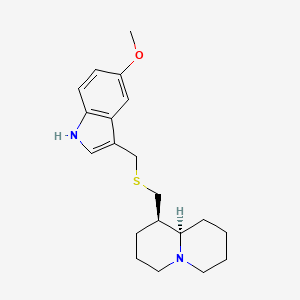
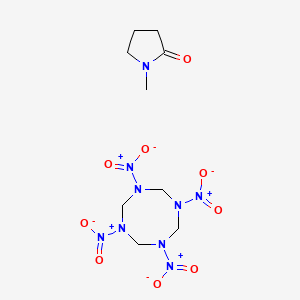

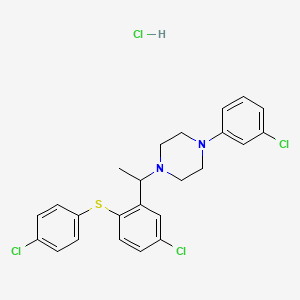
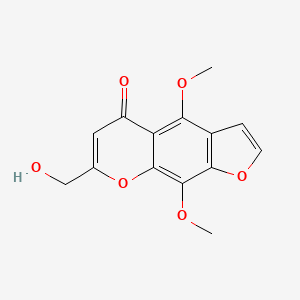
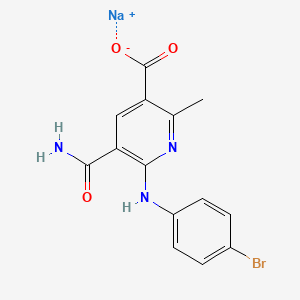
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
